molecular formula C7HCl2N3 B170279 2,6-Dichloropyridine-3,5-dicarbonitrile CAS No. 151229-84-4

2,6-Dichloropyridine-3,5-dicarbonitrile

Cat. No. B170279
CAS RN: 151229-84-4
M. Wt: 198.01 g/mol
InChI Key: JWVLIQKMDXWUFT-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3,5-dicarbonitrile (2,6-DCP-3,5-DCN) is an organic compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic organic compound that is widely used in a variety of industries such as pharmaceuticals, agrochemicals, and dyes. 2,6-DCP-3,5-DCN has been used as an intermediate for the synthesis of other organic compounds, as well as a reagent for the synthesis of novel organic compounds.

Scientific Research Applications

Pharmaceutical Research

2,6-Dichloropyridine-3,5-dicarbonitrile: is utilized in the synthesis of compounds with potential pharmacological properties . It serves as a precursor for molecules that exhibit antibacterial , antianaphylactic , antipyretic , antiallergic , and anticancer activities . The versatility of this compound allows for the exploration of new drugs that could lead to breakthroughs in medical treatments.

Agrochemical Synthesis

This compound finds application in the synthesis of agrochemicals . Its derivatives can be designed to function as pesticides or herbicides , providing essential tools for crop protection and contributing to agricultural productivity .

Dye Manufacturing

In the field of industrial chemistry , 2,6-Dichloropyridine-3,5-dicarbonitrile is used as an intermediate in the production of dyes . These dyes are applicable in textiles, inks, and coatings, highlighting the compound’s role in various manufacturing processes .

Future Directions

Remember to refer to peer-reviewed papers and technical documents for in-depth information on this compound. For specific details, consult the relevant literature . If you need further assistance, feel free to ask!

properties

IUPAC Name

2,6-dichloropyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl2N3/c8-6-4(2-10)1-5(3-11)7(9)12-6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLIQKMDXWUFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1C#N)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357317
Record name 2,6-dichloropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridine-3,5-dicarbonitrile

CAS RN

151229-84-4
Record name 2,6-dichloropyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What are the structural features of 2,6-Dichloropyridine-3,5-dicarbonitrile and how do they influence its self-assembly?

A1: 2,6-Dichloropyridine-3,5-dicarbonitrile is a heterocyclic compound featuring a pyridine ring with two chlorine atoms at the 2 and 6 positions, and two nitrile groups at the 3 and 5 positions. X-ray crystallography reveals that this molecule is essentially planar []. This planar structure, along with the presence of chlorine atoms and nitrile groups, allows for specific intermolecular interactions. It forms chains through C-H⋯N interactions between the nitrile nitrogen and a hydrogen atom of an adjacent molecule. These chains are further connected by C-Cl⋯N interactions, creating layers within the crystal lattice [].

Q2: How is 2,6-Dichloropyridine-3,5-dicarbonitrile utilized in the synthesis of larger supramolecular structures?

A2: 2,6-Dichloropyridine-3,5-dicarbonitrile serves as a key building block in the synthesis of triptycene-derived diazadioxacalixarenes []. This is achieved through a two-step SNAr reaction with 2,7-diaminotriptycene and subsequently with 2,7-dihydroxytriptycene. Notably, the reaction with 2,7-diaminotriptycene produces a trimer where the two pyridine rings are positioned on the same side of the triptycene unit, and the chlorine atoms point in the same direction []. This specific orientation facilitates further cyclization reactions with 2,7-dihydroxytriptycene, leading to the formation of the desired diazadioxacalixarenes.

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